Lesogaberan

Vue d'ensemble

Description

C'est un agoniste des récepteurs du type B de l'acide γ-aminobutyrique (GABA B), conçu pour inhiber les relaxations transitoires du sphincter inférieur de l'œsophage, réduisant ainsi les épisodes de reflux . Contrairement au baclofène, un autre agoniste des récepteurs GABA B, le lesogabéran devrait avoir moins d'effets secondaires sur le système nerveux central .

Méthodes De Préparation

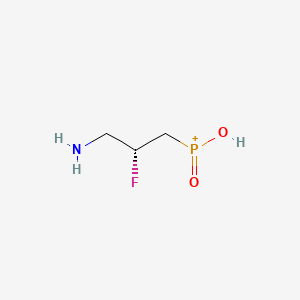

La synthèse du lesogabéran implique la préparation de l'acide [ (2 R )-3-amino-2-fluoropropyl]phosphinique. . Les conditions réactionnelles impliquent généralement l'utilisation d'agents fluorants et de dérivés de l'acide phosphinique sous des conditions de température et de pression contrôlées. Les méthodes de production industrielle ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le lesogabéran subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le lesogabéran peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le lesogabéran en ses formes réduites.

Substitution : Les réactions de substitution impliquant le lesogabéran peuvent conduire à la formation de différents dérivés substitués.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le lesogabéran a été principalement étudié pour son potentiel dans le traitement du reflux gastro-œsophagien (RGO). Il s'est montré prometteur dans la réduction des épisodes de reflux chez les patients partiellement répondeurs au traitement par inhibiteurs de la pompe à protons . De plus, le lesogabéran a été étudié pour ses effets sur la toux chronique et la stéatose hépatique non alcoolique (NASH) . Son action périphérique en tant qu'agoniste des récepteurs GABA B en fait un composé précieux pour étudier le rôle des récepteurs GABA B dans diverses conditions physiologiques et pathologiques.

5. Mécanisme d'Action

Le lesogabéran exerce ses effets en agissant comme un agoniste des récepteurs GABA B. Il inhibe les relaxations transitoires du sphincter inférieur de l'œsophage, qui sont une cause principale des épisodes de reflux dans le RGO . En se liant aux récepteurs GABA B, le lesogabéran module l'activité de ces récepteurs, ce qui entraîne une réduction du reflux et une amélioration des symptômes chez les patients atteints de RGO. Le mode d'action périphérique garantit qu'il ne traverse pas la barrière hémato-encéphalique, minimisant les effets secondaires sur le système nerveux central .

Applications De Recherche Scientifique

Gastroesophageal Reflux Disease (GERD)

Lesogaberan has been primarily studied for its efficacy in patients with GERD who exhibit partial responsiveness to proton pump inhibitors (PPIs). Clinical trials have shown that:

- Efficacy : In a phase IIb study involving 661 patients, this compound demonstrated marginal superiority over placebo in improving GERD symptoms when used alongside PPIs. The response rates for various doses (60 mg to 240 mg) ranged from 20.9% to 26.2%, compared to 17.9% for placebo .

- Mechanism : this compound significantly reduced the number of transient lower esophageal sphincter relaxations (TLESRs) by approximately 36% and increased lower esophageal sphincter pressure by 39%, indicating its potential to enhance esophageal barrier function .

Chronic Cough

Recent studies have explored the role of this compound in managing refractory chronic cough (RCC). Findings include:

- Cough Frequency : In a clinical trial, this compound reduced spontaneous cough frequency by 26% compared to placebo, although this did not reach statistical significance. However, it significantly improved cough responses to capsaicin, suggesting a beneficial effect on cough hypersensitivity .

- Cough Bouts : this compound was noted to decrease the number of cough bouts by 31%, indicating its potential utility in treating chronic cough associated with reflux conditions .

Summary of Clinical Findings

| Application | Outcome Measure | This compound Effect | Statistical Significance |

|---|---|---|---|

| GERD | Symptom response rate | 20.9% - 26.2% response vs. 17.9% placebo | p < 0.1 (240 mg dose) |

| TLESR frequency | Reduced by 36% compared to placebo | Significant | |

| Lower esophageal sphincter pressure | Increased by 39% compared to placebo | Significant | |

| Chronic Cough | Spontaneous cough frequency | Reduced by 26% compared to placebo | Not significant |

| Cough bouts | Reduced by 31% compared to placebo | Significant |

Safety and Tolerability

This compound has been generally well tolerated across studies. Some patients experienced mild adverse effects, including reversible elevated liver enzymes, but these were not common . The peripheral action of this compound also suggests a favorable safety profile compared to centrally acting GABA B receptor agonists.

Mécanisme D'action

Lesogaberan exerts its effects by acting as a GABA B receptor agonist. It inhibits transient lower esophageal sphincter relaxations, which are a primary cause of reflux episodes in GERD . By binding to GABA B receptors, this compound modulates the activity of these receptors, leading to reduced reflux and improved symptoms in GERD patients. The peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects .

Comparaison Avec Des Composés Similaires

Le lesogabéran est similaire aux autres agonistes des récepteurs GABA B comme le baclofène. il est unique par son action périphérique, ce qui réduit le risque d'effets secondaires sur le système nerveux central . D'autres composés similaires comprennent :

Baclofène : Un agoniste des récepteurs GABA B utilisé pour la spasticité musculaire et le RGO, mais avec des effets secondaires importants sur le système nerveux central.

Homotaurine : Un autre agoniste des récepteurs GABA avec des applications en neuroprotection et en diabète.

L'unicité du lesogabéran réside dans son action périphérique ciblée, ce qui en fait une alternative plus sûre pour un usage à long terme dans des affections comme le RGO.

Activité Biologique

Lesogaberan, also known as AZD3355, is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist developed primarily for the treatment of conditions such as gastroesophageal reflux disease (GERD) and chronic cough. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.

Pharmacological Profile

This compound exhibits a unique pharmacological profile as a peripherally acting GABA-B receptor agonist. Unlike baclofen, which acts centrally and can induce side effects such as sedation, this compound is designed to minimize central nervous system (CNS) effects while still providing therapeutic benefits.

Key Pharmacological Data

Efficacy in Chronic Cough

A notable clinical trial investigated the effects of this compound on patients with refractory chronic cough. The study was a double-blind, placebo-controlled crossover trial involving 22 patients. Key findings included:

- Cough Frequency Reduction : this compound reduced spontaneous cough frequency by 26% compared to placebo, although this was not statistically significant (p=0.12) .

- Capsaicin-Evoked Cough Responses : There was a significant improvement in cough responses to capsaicin (p=0.04), indicating enhanced cough hypersensitivity management .

- Cough Bouts : The number of cough bouts decreased by 31% with this compound compared to placebo (p=0.04) .

These results suggest that this compound may effectively improve cough hypersensitivity in patients with chronic cough.

Impact on Gastroesophageal Reflux Disease

This compound has also been studied as an add-on treatment for GERD. Initial trials showed that it could significantly reduce transient lower esophageal sphincter relaxations (TLESRs), which are associated with reflux events. However, its overall efficacy in improving typical reflux symptoms was only marginally superior to placebo .

This compound acts primarily through peripheral GABA-B receptors located in the gastrointestinal tract. This mechanism is thought to mediate its effects on reflux and cough reflexes without the CNS-related side effects typically associated with GABA-B agonists like baclofen. By selectively targeting peripheral receptors, this compound offers a promising alternative for patients suffering from conditions like GERD and chronic cough.

Case Studies and Observations

In addition to clinical trials, observational studies have provided insights into the safety and tolerability of this compound:

- In a cohort of multiple sclerosis patients treated with various therapies, including this compound, adverse reactions were monitored. Approximately 55.68% of patients reported no adverse reactions, while 35.22% experienced expected side effects .

- The overall tolerability profile indicates that this compound is well-received among patients, with manageable side effects.

Propriétés

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTGPBOMAQLPCP-GSVOUGTGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C[P+](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C[P+](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188011 | |

| Record name | Lesogaberan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344413-67-8 | |

| Record name | Lesogaberan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344413678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesogaberan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesogaberan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344413-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESOGABERAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6Q6HGC7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.